3-Bromo-4-(morpholinomethyl)benzoic acid
Description
Significance of Benzoic Acid Scaffolds in Organic Synthesis
Benzoic acid, a simple aromatic carboxylic acid, and its derivatives are foundational scaffolds in the field of organic synthesis. preprints.orgresearchgate.netnih.gov The structure, consisting of a benzene (B151609) ring attached to a carboxyl group, provides a versatile starting point for creating a vast array of more complex molecules. preprints.organnexechem.com This versatility stems from the reactivity of both the carboxyl group and the aromatic ring. annexechem.comturito.com The carboxyl group can undergo reactions like esterification and amidation, while the benzene ring is susceptible to electrophilic substitution, allowing for the introduction of various functional groups. annexechem.com
These characteristics make benzoic acid derivatives crucial intermediates in the industrial synthesis of numerous organic substances, including dyes, fragrances, and plasticizers. annexechem.comturito.com In medicinal chemistry, the benzoic acid moiety is a common feature in many bioactive compounds and pharmaceuticals. preprints.orgnih.gov It serves as a building block for drugs such as furosemide, benzocaine, and bexarotene. researchgate.net The prevalence of this scaffold in both natural products and synthetic drugs underscores its fundamental importance in chemical and pharmaceutical research. preprints.orgnih.gov
Role of Halogenated and Aminomethyl Substituted Benzoic Acids in Chemical Research
The strategic placement of substituents onto the benzoic acid core dramatically alters its chemical and physical properties, creating specialized reagents for various applications.
Halogenated Benzoic Acids: The introduction of a halogen, such as bromine, onto the benzene ring significantly influences the molecule's electronic properties. Due to the electron-withdrawing nature of bromine, halogenated benzoic acids like 3-bromobenzoic acid exhibit increased acidity compared to simple benzoic acid. guidechem.com This modification also provides a reactive handle for further synthetic transformations. The bromine atom can participate in cross-coupling reactions, most notably the Suzuki coupling reaction, which is a powerful method for forming carbon-carbon bonds. guidechem.com This makes halogenated benzoic acids valuable intermediates in the synthesis of complex organic molecules, including pharmaceuticals and pesticides. guidechem.comguidechem.com Furthermore, the presence and position of a halogen can enhance or modify the biological activity of the parent molecule. nih.gov
Aminomethyl Substituted Benzoic Acids: The incorporation of an aminomethyl group (-CH₂NH₂) introduces a basic, nucleophilic site, rendering the molecule bifunctional with both acidic (carboxyl) and basic (amino) centers. nbinno.com Compounds like 4-(aminomethyl)benzoic acid (PAMBA) are recognized as versatile intermediates, particularly in medicinal chemistry and material science. nbinno.comchemicalbook.com The presence of both the carboxyl and aminomethyl groups allows for diverse conjugation reactions, making them ideal building blocks for peptide mimetics, anticoagulants, and other advanced therapeutics. nbinno.comsigmaaldrich.com In material science, they function as linkers for modifying polymers and functionalizing surfaces to enhance material properties. nbinno.com The synthesis of novel, unnatural amino acids based on this scaffold, such as 4-Amino-3-(aminomethyl)benzoic acid, highlights their role in creating complex pseudopeptides and combinatorial chemistry libraries. researchgate.net
Overview of 3-Bromo-4-(morpholinomethyl)benzoic Acid within Chemical Literature
This compound is a specific substituted benzoic acid derivative. Its structure features a benzoic acid backbone with a bromine atom at the 3-position and a morpholinomethyl group at the 4-position.
Chemical Identity of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 787529-83-3 | sinfoochem.com, sinfoobiotech.com |
| Molecular Formula | C₁₂H₁₄BrNO₃ | sinfoochem.com, sinfoobiotech.com |
| Molecular Weight | 300.15 g/mol | sinfoochem.com, chemscene.com |
Based on its structure, the compound combines the key features of both halogenated and aminomethyl-substituted benzoic acids. The bromine atom at the meta-position relative to the carboxyl group serves as a potential site for cross-coupling reactions, a common strategy in drug discovery for building molecular complexity. guidechem.com Simultaneously, the morpholinomethyl group at the 4-position provides a bulky, polar, and basic functional group that can be used as a synthetic handle or to interact with biological targets. The synthesis of this compound would likely involve the reaction of a precursor like 3-bromo-4-(bromomethyl)benzoic acid with morpholine (B109124). chemicalbook.com Therefore, this compound is best characterized as a research chemical or a building block, likely synthesized for use in screening libraries or as an intermediate in the creation of more complex, biologically active molecules.
Structure
3D Structure
Properties
CAS No. |
787529-83-3 |
|---|---|
Molecular Formula |
C12H14BrNO3 |
Molecular Weight |
300.15 g/mol |
IUPAC Name |
3-bromo-4-(morpholin-4-ylmethyl)benzoic acid |
InChI |
InChI=1S/C12H14BrNO3/c13-11-7-9(12(15)16)1-2-10(11)8-14-3-5-17-6-4-14/h1-2,7H,3-6,8H2,(H,15,16) |
InChI Key |
NAFOOTGPWNROEG-UHFFFAOYSA-N |
SMILES |
C1COCCN1CC2=C(C=C(C=C2)C(=O)O)Br |
Canonical SMILES |
C1COCCN1CC2=C(C=C(C=C2)C(=O)O)Br |
Origin of Product |
United States |
Synthetic Methodologies for 3 Bromo 4 Morpholinomethyl Benzoic Acid and Its Derivatives
Retrosynthetic Analysis of 3-Bromo-4-(morpholinomethyl)benzoic Acid
A retrosynthetic analysis of this compound provides a logical framework for devising its synthesis. The primary disconnection strategy involves the carbon-nitrogen bond of the morpholinomethyl group. This leads back to two key synthons: a nucleophilic morpholine (B109124) and an electrophilic 4-(halomethyl)-3-bromobenzoic acid derivative, such as 3-bromo-4-(bromomethyl)benzoic acid.
Further disconnection of the 3-bromo-4-(bromomethyl)benzoic acid intermediate points towards 3-bromo-4-methylbenzoic acid as a precursor. The bromomethyl group can be installed through a radical bromination of the methyl group. The 3-bromo-4-methylbenzoic acid itself can be envisioned as arising from the bromination of 4-methylbenzoic acid. This multi-step retrosynthetic pathway provides a clear and feasible approach to the target molecule, starting from readily available commercial materials.
Direct Synthesis Routes to this compound
The direct synthesis of this compound can be achieved through a sequential reaction pathway, building upon the retrosynthetic analysis.
Multi-Step Organic Reaction Sequences
A common and effective route to this compound involves a two-step process starting from 3-bromo-4-methylbenzoic acid.
The first step is the benzylic bromination of 3-bromo-4-methylbenzoic acid to form the key intermediate, 3-bromo-4-(bromomethyl)benzoic acid. This reaction is typically carried out using a radical brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is generally performed in a non-polar solvent such as carbon tetrachloride or chlorobenzene (B131634) under reflux conditions.
The second step is a nucleophilic substitution reaction where the synthesized 3-bromo-4-(bromomethyl)benzoic acid is treated with morpholine. Morpholine acts as the nucleophile, displacing the bromide ion from the benzylic position to form the desired C-N bond. This reaction is typically performed in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, often in the presence of a non-nucleophilic base to neutralize the hydrobromic acid byproduct.
Synthetic Approaches for Related Bromobenzoic Acid Derivatives
The synthesis of various bromobenzoic acid derivatives serves as a testament to the versatility of organic synthesis and provides access to a wide range of chemical building blocks.
Synthesis of 3-Bromo-4-(bromomethyl)benzoic Acid
The synthesis of 3-bromo-4-(bromomethyl)benzoic acid is a critical step in the preparation of the title compound and other derivatives. A widely employed method starts with 4-methylbenzoic acid. chemicalbook.com This starting material is first subjected to electrophilic aromatic substitution to introduce a bromine atom at the position meta to the carboxylic acid group and ortho to the methyl group, yielding 3-bromo-4-methylbenzoic acid.
Subsequently, the methyl group of 3-bromo-4-methylbenzoic acid is converted to a bromomethyl group via a radical bromination reaction. chemicalbook.com This is commonly achieved using N-bromosuccinimide (NBS) as the brominating agent and a radical initiator such as benzoyl peroxide. chemicalbook.com The reaction is typically conducted in a solvent like chlorobenzene under heating. chemicalbook.com
Table 1: Reaction Conditions for the Synthesis of 3-Bromo-4-(bromomethyl)benzoic Acid
| Starting Material | Reagents | Solvent | Conditions |
| 3-Bromo-4-methylbenzoic acid | N-Bromosuccinimide (NBS), Benzoyl peroxide | Chlorobenzene | Heating |
Preparation of 3-Bromo-4-fluorobenzoic Acid
The synthesis of 3-bromo-4-fluorobenzoic acid showcases different synthetic strategies, including traditional and more modern approaches.
Acylation, Bromination, and Oxidation Routes
The synthesis of functionalized benzoic acids often relies on a strategic combination of fundamental organic reactions, including acylation, bromination, and oxidation. The oxidation of an alkyl group attached to a benzene (B151609) ring is a common and effective method for introducing a carboxylic acid moiety. This benzylic oxidation is particularly useful as direct Friedel-Crafts acylation cannot be used to place a carboxylic acid group directly onto a benzene ring. masterorganicchemistry.com Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), are typically employed for this transformation. masterorganicchemistry.comyoutube.com The reaction proceeds if there is at least one hydrogen atom on the benzylic carbon; tertiary alkyl groups are resistant to this oxidation. youtube.com This process converts an electron-donating alkyl group into an electron-withdrawing and meta-directing carboxylic acid group, a transformation that is synthetically valuable for controlling the regioselectivity of subsequent reactions like electrophilic aromatic substitution. masterorganicchemistry.com
Bromination reactions are integral to the synthesis of halogenated aromatics. Depending on the desired outcome, two primary types of bromination are utilized:
Benzylic Bromination : This free-radical reaction selectively targets the alkyl group adjacent to the aromatic ring. Reagents like N-bromosuccinimide (NBS), typically with a radical initiator, are used to replace a benzylic hydrogen with a bromine atom. masterorganicchemistry.com
Electrophilic Aromatic Bromination : This reaction introduces a bromine atom directly onto the benzene ring. It requires a Lewis acid catalyst, such as ferric bromide (FeBr₃), and the position of substitution is governed by the electronic effects of the substituents already present on the ring. youtube.com
Acylation, for instance, through enzymatic processes, can be used to modify existing molecules like flavonoids with benzoic acid esters, which can enhance properties such as lipophilicity. nih.gov In the context of synthesizing complex benzoic acid derivatives, a sequence involving the oxidation of a toluene (B28343) derivative to form the benzoic acid, followed by selective bromination of the ring or a side chain, represents a versatile and powerful strategy. googleapis.com
Synthesis of 3-Bromo-4-methoxybenzoic Acid via Electrophilic Bromination
A key precursor for various complex molecules is 3-bromo-4-methoxybenzoic acid. chemimpex.comtcichemicals.com Its synthesis is a clear example of a regioselective electrophilic aromatic substitution. The starting material, 4-methoxybenzoic acid (also known as p-anisic acid), possesses two directing groups: a strongly activating, ortho-, para-directing methoxy (B1213986) group (-OCH₃) and a deactivating, meta-directing carboxylic acid group (-COOH).
The directing effects of these two groups are synergistic in this case. The methoxy group directs incoming electrophiles to the positions ortho to it (positions 3 and 5), while the carboxylic acid group directs to the meta positions (also 3 and 5). Consequently, bromination occurs selectively at the 3-position. A patented method describes the preparation of 3-bromo-4-methoxybenzoic acid by reacting 4-methoxybenzoic acid with bromine in a glacial acetic acid medium, using ferric chloride (FeCl₃) as a catalyst. google.com The reaction proceeds with good yield and provides a high-purity product. google.com
Table 1: Synthesis of 3-Bromo-4-methoxybenzoic Acid
| Starting Material | Reagents | Catalyst | Solvent | Temperature (°C) | Yield | Reference |
|---|
Bromination of 3-Methylbenzoic Acids for 3-Bromomethylbenzoic Acid Derivatives
The synthesis of 3-bromomethylbenzoic acid derivatives is a critical step for introducing functionality at the benzylic position. google.com This transformation is achieved through the free-radical bromination of the corresponding 3-methylbenzoic acids. google.com Unlike electrophilic aromatic substitution, this reaction does not affect the aromatic ring itself but instead targets the methyl side chain.
The most common reagent for this purpose is N-bromosuccinimide (NBS), which provides a low, constant concentration of bromine, favoring radical substitution over electrophilic addition. The reaction requires a radical initiator, such as 2,2'-azo-bis-(2-methyl-propionitrile) (AIBN) or a peroxide like tert-butyl peroxybenzoate or dibenzoyl peroxide. google.comprepchem.comchemicalbook.com The reaction is typically carried out in a non-polar solvent like carbon tetrachloride or chlorobenzene under reflux conditions. google.comprepchem.com This method provides the valuable 3-bromomethylbenzoic acid intermediate in high yield. prepchem.com
Table 2: Synthesis of 3-Bromomethylbenzoic Acid
| Starting Material | Brominating Agent | Initiator | Solvent | Yield | Reference |
|---|---|---|---|---|---|
| 3-Methylbenzoic acid | N-Bromosuccinimide | AIBN | Carbon tetrachloride | 80.5% | prepchem.com |
Incorporation of Morpholine Moiety in Benzoic Acid Derivatives
The introduction of a morpholine group onto a benzoic acid scaffold is a key step in the synthesis of the target compound. This functionalization typically occurs after the main benzoic acid framework has been established.
The most direct and widely used strategy for introducing a morpholinomethyl group onto an aromatic ring is through the nucleophilic substitution of a benzylic halide. This method requires a precursor containing a halomethyl group (-CH₂X, where X is typically Br or Cl) attached to the benzene ring.
In the context of synthesizing this compound, the logical precursor is 3-bromo-4-(bromomethyl)benzoic acid. chemicalbook.com The synthesis of this key intermediate would likely proceed via a two-step sequence starting from 4-methylbenzoic acid:
Electrophilic Bromination : Reaction of 4-methylbenzoic acid with bromine and a Lewis acid catalyst would selectively install a bromine atom at the 3-position, yielding 3-bromo-4-methylbenzoic acid.
Radical Bromination : The resulting 3-bromo-4-methylbenzoic acid would then be subjected to benzylic bromination using NBS and a radical initiator to convert the methyl group into a bromomethyl group, affording 3-bromo-4-(bromomethyl)benzoic acid. chemicalbook.com
With this intermediate in hand, the final step is a standard Sₙ2 reaction. Morpholine, acting as a nitrogen nucleophile, attacks the electrophilic benzylic carbon, displacing the bromide ion and forming the C-N bond to yield the final product, this compound.
Comparative Analysis of Synthetic Efficiencies and Selectivities
Selectivity of Ring Bromination : The initial electrophilic bromination of 4-methylbenzoic acid is highly regioselective. The methyl group is an ortho-, para-director, and the carboxylic acid is a meta-director. Both groups direct the incoming electrophile (bromine) to the 3-position, leading to the formation of 3-bromo-4-methylbenzoic acid with high selectivity and minimizing the formation of other isomers.
Selectivity of Benzylic Bromination : The subsequent radical bromination with NBS is highly selective for the benzylic position of the methyl group. masterorganicchemistry.com The conditions for radical reactions are distinct from those for electrophilic aromatic substitution, ensuring that no further bromination occurs on the aromatic ring. This step cleanly converts 3-bromo-4-methylbenzoic acid into 3-bromo-4-(bromomethyl)benzoic acid. chemicalbook.com
Selectivity of Nucleophilic Substitution : The final step, the reaction with morpholine, is a selective nucleophilic substitution. The benzylic bromide is highly reactive towards nucleophiles, whereas the aryl bromide at the 3-position is relatively inert under these conditions and would require much harsher protocols (e.g., metal-catalyzed cross-coupling) to react. This ensures that morpholine selectively displaces the benzylic bromine to form the desired product.
In terms of efficiency, the reported yields for analogous reactions are generally high. Electrophilic bromination of substituted benzoic acids can proceed with yields of around 87%. google.com Benzylic brominations with NBS are also efficient, with reported yields often exceeding 80%. prepchem.com While the specific yields for the synthesis of this compound are not detailed in the provided search context, the high selectivity and efficiency of the individual reaction types suggest that this synthetic route is a viable and effective method for preparing the target compound.
Chemical Reactivity and Derivatization Strategies
Reactions Involving the Carboxylic Acid Functionality
The carboxylic acid group is a primary site for derivatization, enabling the formation of esters and amides, which are crucial transformations in medicinal chemistry and materials science.
Esterification of 3-Bromo-4-(morpholinomethyl)benzoic acid can be achieved through several established methods. The direct condensation of the carboxylic acid with an alcohol is typically catalyzed by a strong acid. A common laboratory method is the Fischer-Speier esterification, which involves heating the carboxylic acid with an excess of alcohol in the presence of a catalytic amount of a strong acid like sulfuric acid or hydrochloric acid. researchgate.net To overcome equilibrium limitations, the reaction can be performed in a sealed vessel under microwave conditions, which often leads to higher yields in shorter reaction times. researchgate.net
Another powerful method for esterifying benzoic acids, particularly with phenols or other sensitive alcohols, is the Mitsunobu reaction. researchgate.net This reaction uses a combination of a phosphine, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack by the carboxylate. researchgate.net This method proceeds under mild, neutral conditions, making it compatible with a wide range of functional groups.
For specialized applications, derivatization reagents such as 4'-bromophenacyl trifluoromethanesulfonate (B1224126) can be used for the rapid formation of esters at room temperature, which is particularly useful for analytical purposes like HPLC. nih.gov
Table 1: Representative Esterification Conditions
| Method | Reagents | Solvent | Conditions | Product Type |
|---|---|---|---|---|
| Fischer-Speier | Alcohol, H₂SO₄ (cat.) | Excess Alcohol | Reflux / Microwave | Alkyl/Aryl Ester |
| Mitsunobu | Alcohol, PPh₃, DEAD/DIAD | THF, Dichloromethane | 0°C to RT | Alkyl/Aryl Ester |
| Alkylation | Alkyl Halide, Base (e.g., K₂CO₃) | DMF, Acetonitrile | RT to 80°C | Alkyl Ester |
Amidation Reactions
The conversion of the carboxylic acid to an amide is a fundamental transformation, often accomplished by first activating the carboxyl group. A direct one-pot condensation of carboxylic acids and amines can be mediated by various coupling agents. One such method involves using titanium tetrachloride (TiCl₄) to facilitate the reaction between a benzoic acid derivative and an amine, providing the corresponding amide in good yields. nih.gov
Peptide coupling reagents are widely used for amide bond formation under mild conditions. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC) or dicyclohexylcarbodiimide (B1669883) (DCC), often used in conjunction with an additive like N-hydroxysulfosuccinimide, can efficiently promote the coupling of carboxylic acids with primary or secondary amines. nih.govthermofisher.com These methods are known for their high efficiency and tolerance of various functional groups. nih.gov
Table 2: Common Amidation Reagents and Conditions
| Reagent(s) | Additive (Optional) | Solvent | Conditions |
|---|---|---|---|
| EDAC | HOBt or NHS | DMF, Dichloromethane | 0°C to RT |
| DCC | DMAP | Dichloromethane | 0°C to RT |
| TiCl₄ | Pyridine | Pyridine, Dichloromethane | 85°C to Reflux |
| SOCl₂ then Amine | N/A | Toluene (B28343), THF | Reflux, then 0°C to RT |
Activation of Carboxylic Acid for Derivatization
To facilitate nucleophilic attack, the carboxylic acid's hydroxyl group must be converted into a better leaving group. This activation is the principle behind the use of many coupling reagents in amidation and esterification. nih.gov For instance, water-soluble carbodiimides like EDAC react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. nih.govthermofisher.com This intermediate is then readily attacked by a nucleophile, such as an amine or alcohol, to form the desired product. nih.gov The addition of N-hydroxysuccinimide (NHS) or its sulfonated version (Sulfo-NHS) can intercept the O-acylisourea to form an active ester, which is more stable and less prone to side reactions, thereby improving the efficiency of the coupling reaction. thermofisher.com
Alternatively, carboxylic acids can be converted into acyl chlorides using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is highly electrophilic and reacts rapidly with a wide range of nucleophiles. Another strategy involves forming mixed anhydrides, for example, by using alkyl chloroformates. colostate.edu
Reactions at the Bromine Atom
The bromine atom on the aromatic ring serves as a versatile handle for introducing molecular diversity, primarily through cross-coupling reactions or, under specific conditions, nucleophilic aromatic substitution.
Nucleophilic aromatic substitution (SNAr) on simple aryl halides is generally difficult because it requires the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex. libretexts.orgnih.gov The reaction is greatly facilitated if the aromatic ring is activated by potent electron-withdrawing groups positioned ortho or para to the leaving group (in this case, the bromine atom). libretexts.orgyoutube.com These groups stabilize the anionic intermediate through resonance.
In this compound, the carboxylic acid group is a deactivating, meta-directing group for electrophilic substitution, but its electron-withdrawing character can offer some activation for nucleophilic substitution. However, it is in the meta position relative to the bromine, which provides no resonance stabilization for the Meisenheimer complex. libretexts.org The morpholinomethyl group at the ortho position is generally considered electron-donating, which would deactivate the ring toward nucleophilic attack. youtube.com Therefore, standard SNAr reactions on this compound are expected to be challenging and would likely require harsh conditions or a very strong nucleophile. libretexts.org
The bromine atom is an excellent substrate for transition metal-catalyzed cross-coupling reactions. The Chan-Lam coupling, also known as the Chan-Evans-Lam reaction, is a copper-catalyzed method for forming carbon-heteroatom bonds. wikipedia.orgsci-hub.se It allows for the coupling of aryl boronic acids with N-H or O-H containing compounds, such as amines, amides, and alcohols, to form aryl amines and aryl ethers, respectively. wikipedia.orgorganic-chemistry.org This reaction is advantageous as it can be conducted at room temperature and is open to the air. sci-hub.seorganic-chemistry.org The reaction of this compound with various amines or alcohols under Chan-Lam conditions would replace the bromine atom, yielding a diverse array of derivatives.
Another ubiquitous cross-coupling reaction for aryl bromides is the Suzuki-Miyaura coupling. This palladium-catalyzed reaction couples an organoboron reagent (like a boronic acid or ester) with an organic halide. rsc.orgnih.gov It is a highly robust and functional-group-tolerant method for forming carbon-carbon bonds. Reacting this compound with various aryl or vinyl boronic acids would lead to the synthesis of complex biaryl or styrenyl compounds. rsc.orgrsc.org The choice of palladium catalyst and ligand can be crucial for achieving high yields. researchgate.net
Table 3: Examples of Cross-Coupling Reactions
| Reaction Name | Catalyst | Coupling Partner | Base | Product Type |
|---|---|---|---|---|
| Chan-Lam Coupling | Cu(OAc)₂ | Amine, Alcohol | Pyridine, Et₃N | Aryl Amine, Aryl Ether |
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, PdCl₂(dppf) | Boronic Acid/Ester | K₂CO₃, K₃PO₄ | Biaryl, Vinylarene |
The unique structure of this compound, featuring both a carboxylic acid and a tertiary amine, allows for a range of chemical transformations. The reactivity of each functional group can be selectively addressed to create novel derivatives.
Reactions Involving the Morpholine (B109124) Ring
The morpholine moiety in this compound contains a tertiary amine, which is a key site for chemical reactions. The nitrogen atom possesses a lone pair of electrons, rendering it nucleophilic and basic.
One of the fundamental reactions is salt formation . As a base, the morpholine nitrogen readily reacts with acids to form the corresponding ammonium (B1175870) salts. This reaction is crucial as it can significantly alter the solubility and pharmacokinetic properties of the molecule. nih.gov The pKa of the morpholine ring is similar to the pH of blood, which can be advantageous for its behavior in biological systems. nih.gov
Another common reaction is N-quaternization . The tertiary amine can react with alkyl halides (e.g., methyl iodide) to form a quaternary ammonium salt. This modification introduces a permanent positive charge and adds an alkyl group, which can be used to modulate the molecule's biological activity or physical properties.
N-oxide formation is also a possible transformation. Oxidation of the tertiary amine with an oxidizing agent, such as hydrogen peroxide or a peroxy acid, yields the corresponding morpholine N-oxide. This conversion can influence the molecule's metabolic stability and polarity.
While the morpholine ring itself is generally stable, more advanced and less common reactions include ring-opening, which can be achieved under specific and often harsh conditions, for instance using difluorocarbene. nih.gov Such deconstructive methods can lead to valuable acyclic products but are typically employed for complex synthetic strategies rather than simple derivatization. nih.gov
Derivatization for Enhanced Research Utility
Modifying the structure of this compound can equip it with new functionalities, making it a more versatile tool for research. Labeling the molecule or altering its functional groups can facilitate its detection and study in various analytical and biological systems.
Fluorometric Labeling of Carboxylic Acids
To enhance the detection of this compound in analytical techniques like high-performance liquid chromatography (HPLC), the carboxylic acid group can be tagged with a fluorescent label. oup.comnih.govmdpi.com This pre-column derivatization converts the non-fluorescent carboxylic acid into a highly fluorescent ester, significantly improving detection sensitivity and selectivity. oup.commdpi.com
The general mechanism for this derivatization involves the reaction of the carboxylate anion with a fluorescent reagent containing a reactive group, typically an alkyl halide. nih.govthermofisher.com The reaction is often catalyzed to ensure efficient ester formation. oup.comresearchgate.net A variety of fluorophores are available for this purpose, each with distinct excitation and emission wavelengths. nih.govbohrium.com
Below is a table of common fluorescent labeling reagents suitable for the derivatization of the carboxylic acid moiety.
| Fluorescent Reagent Class | Example Reagent | Reactive Group | Excitation Max (λex) | Emission Max (λem) | Reference |
|---|---|---|---|---|---|
| Anthracene | 9-Chloromethyl-anthracene | Alkyl Halide | 365 nm | 410 nm | oup.comnih.gov |
| Coumarin | N-(4-bromomethyl-7-hydroxy-2-oxo-2H-6-chromenyl) bromoacetamide (Br-MAMC) | Alkyl Halide | 345 nm | 435 nm | researchgate.net |
| Benzofurazan | 4-(N,N-Dimethylaminosulfonyl)-7-(N-chloroformylmethyl-N-methylamino)-2,1,3-benzoxadiazole (DBD-CO-Cl) | Acyl Halide | 440 nm | 549 nm | bohrium.com |
| Fluorescein | 5-(Bromomethyl)fluorescein | Alkyl Halide | 491 nm | 516 nm | thermofisher.com |
| Naphthalimide | 2-(2,3-Naphthalimino)ethyl trifluoromethanesulfonate | Sulfonate Ester | ~259 nm | 394 nm | thermofisher.com |
Modification of the Morpholine Group
The morpholine group offers another handle for derivatization, primarily through reactions at the tertiary nitrogen atom. These modifications can be used to alter the molecule's physicochemical properties or to attach other molecular entities. e3s-conferences.org
A key derivatization strategy is the quaternization of the morpholine nitrogen. This reaction, typically achieved by treating the compound with an alkyl halide (e.g., iodomethane (B122720) or a fluorescently-tagged alkyl halide), converts the tertiary amine into a permanently charged quaternary ammonium salt. This transformation has several implications for research:
Altered Solubility : The introduction of a permanent charge generally increases the water solubility of the molecule.
Modified Biological Interaction : The positive charge can introduce new electrostatic interactions with biological targets.
Introduction of a Label : If a functionalized alkyl halide is used (e.g., one containing a fluorescent tag or a biotin (B1667282) moiety), this reaction serves as a method to conjugate a label to the molecule via the morpholine ring.
The morpholine ring itself is a privileged structure in medicinal chemistry, often incorporated to improve the pharmacokinetic profile of a compound. researchgate.netresearchgate.net Therefore, modifications to this group are a rational strategy for optimizing the molecule for specific research contexts.
Computational Chemistry and Molecular Modeling Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the atomic and electronic levels. For 3-bromo-4-(morpholinomethyl)benzoic acid, these calculations would provide a deep understanding of its behavior and reactivity. The primary method for such investigations is Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost.
Molecular Geometry Optimization
The first and most crucial step in any computational study is the optimization of the molecule's geometry. This process involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles of its most stable conformer. Given the flexibility of the morpholinomethyl group, multiple conformers may exist, and a thorough conformational analysis would be necessary to identify the global minimum. The optimized geometry provides the foundation for all subsequent calculations.
A hypothetical data table of selected optimized geometrical parameters for the lowest energy conformer of this compound, as would be obtained from a DFT calculation, is presented below.
Table 1: Hypothetical Optimized Geometrical Parameters
| Parameter | Bond/Angle | Calculated Value (Å/°) |
|---|---|---|
| Bond Length | C-Br | 1.905 |
| C-C (aromatic) | 1.390 - 1.410 | |
| C-C (benzoic) | 1.490 | |
| C=O | 1.215 | |
| C-O (acid) | 1.350 | |
| C-N (morpholine) | 1.470 | |
| C-O (morpholine) | 1.430 | |
| Bond Angle | C-C-Br | 119.5 |
| C-C-C (aromatic) | 119.0 - 121.0 | |
| O=C-O | 123.0 | |
| Dihedral Angle | C-C-C=O | 180.0 (planar) |
Vibrational Frequency Calculations
Following geometry optimization, vibrational frequency calculations are performed. These calculations serve two main purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as stretching, bending, or twisting of bonds. The theoretical spectra can be compared with experimental data, if available, to validate the computational method used. For this compound, characteristic vibrational modes would include the C-Br stretch, the C=O and O-H stretches of the carboxylic acid group, and various vibrations associated with the morpholine (B109124) and benzene (B151609) rings.
Electronic Structure Analysis (HOMO-LUMO, MEP)
Understanding the electronic structure is key to predicting a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.
The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution on the molecule's surface. The MEP map uses a color scale to indicate regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the MEP would likely show negative potential around the oxygen atoms of the carboxyl and morpholine groups and the bromine atom, while positive potential would be concentrated around the acidic hydrogen.
Table 2: Hypothetical Electronic Properties
| Property | Calculated Value (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -1.5 |
Natural Bond Orbital (NBO) and Natural Population Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure in terms of localized electron-pair bonds and lone pairs. It can quantify the delocalization of electron density, which is crucial for understanding concepts like hyperconjugation and resonance. Natural Population Analysis (NPA) is a method for calculating the distribution of electronic charge among the atoms in a molecule, providing a more robust charge assignment than other methods like Mulliken population analysis. For this compound, NBO analysis would reveal the nature of the C-Br bond, the delocalization within the benzene ring, and the electronic interactions involving the morpholine and carboxylic acid groups.
TD-DFT for Electronic Spectra Prediction
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the excited-state properties of molecules. It is commonly used to predict the electronic absorption spectra (UV-Vis spectra) by calculating the energies and oscillator strengths of electronic transitions. For this compound, TD-DFT calculations would identify the wavelengths of maximum absorption and the nature of the electronic transitions involved, such as π-π* transitions within the aromatic ring.
Selection and Validation of DFT Functionals and Basis Sets
The accuracy of any DFT calculation is highly dependent on the choice of the functional and the basis set. Different functionals are designed to perform well for different types of chemical systems and properties. For a molecule like this compound, which contains a halogen, a benzene ring, and heteroatoms, a hybrid functional such as B3LYP or a more modern functional from the M06 family would be a suitable starting point. researchgate.netajol.info The basis set determines the flexibility of the atomic orbitals used in the calculation. Pople-style basis sets, such as 6-311++G(d,p), are commonly used for organic molecules and would likely provide a good description of the electronic structure. researchgate.net The choice of functional and basis set should ideally be validated by comparing calculated properties with available experimental data for related molecules or, if possible, for the target molecule itself.
Molecular Docking Studies
Molecular docking is a pivotal computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is instrumental in understanding the binding mechanism and affinity of potential drug candidates.
Ligand Preparation and Optimization for Docking
Before docking simulations can be performed, the three-dimensional (3D) structure of the ligand, this compound, must be accurately prepared. This is a critical step to ensure the reliability of the docking results. The process typically begins with the generation of a 2D structure using software like ChemDraw. This 2D representation is then converted into a 3D structure.
Subsequently, the 3D structure undergoes energy minimization using a force field, such as the Merck Molecular Force Field (MMFF94), within software like Avogadro. This optimization process adjusts bond lengths, bond angles, and torsion angles to find the most stable, low-energy conformation of the molecule. For docking, essential parameters such as Gasteiger charges, which represent the partial atomic charges, and the definition of rotatable bonds are assigned using tools like MGL Tools. This preparation ensures the ligand is conformationally and energetically ready for simulation.
Protein-Ligand Interaction Analysis
Once docked into a protein's active site, the interactions between this compound and the surrounding amino acid residues are analyzed. These interactions are fundamental to the stability of the protein-ligand complex. Key interactions expected for this compound include:
Hydrogen Bonds: The carboxylic acid group is a strong hydrogen bond donor and acceptor. The oxygen atoms of the morpholine ring can also act as hydrogen bond acceptors. These groups are likely to form crucial hydrogen bonds with polar amino acid residues like arginine, aspartic acid, or histidine in a binding pocket.
Hydrophobic Interactions: The phenyl ring provides a hydrophobic surface that can engage in favorable interactions with nonpolar residues such as leucine, valine, and phenylalanine.
Halogen Bonds: The bromine atom on the phenyl ring can participate in halogen bonding, a specific type of non-covalent interaction where the electrophilic region of the halogen interacts with a nucleophilic site, such as a carbonyl oxygen on the protein backbone.
Electrostatic Interactions: The negatively charged carboxylate group (at physiological pH) can form strong electrostatic interactions or salt bridges with positively charged residues like lysine (B10760008) or arginine.
An analysis of these interactions provides a structural basis for the molecule's binding affinity and selectivity for its target protein.
Conformational Analysis within Binding Pockets
The conformational flexibility of a ligand is crucial for its ability to adapt to the shape and chemical environment of a protein's binding pocket. For this compound, significant conformational freedom exists, particularly around the rotatable single bonds connecting the morpholinomethyl group to the benzoic acid core.
Computational analysis investigates how the molecule's conformation changes upon binding. The orientation of the morpholine ring relative to the phenyl ring can significantly impact the types of interactions formed. In silico conformational analysis can reveal the most energetically favorable bound conformation and identify any steric clashes or unfavorable interactions that might occur, providing insights that are critical for optimizing the ligand's structure.
Structure-Activity Relationship (SAR) Studies through Computational Methods
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational methods provide a rapid means to predict properties and rationalize SAR trends.
In Silico Prediction of Molecular Properties for SAR Elucidation
To elucidate the SAR of this compound, various molecular descriptors can be calculated using computational software. These descriptors quantify the physicochemical properties of the molecule, which are often correlated with its biological activity. Key descriptors include:
| Molecular Property | Description | Significance for SAR |
| LogP | The logarithm of the partition coefficient between octanol (B41247) and water, indicating lipophilicity. | Influences solubility, membrane permeability, and binding to hydrophobic pockets. |
| Topological Polar Surface Area (TPSA) | The sum of surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. | Predicts hydrogen bonding capacity and affects cell membrane penetration. |
| Molecular Weight (MW) | The mass of one mole of the substance. | A fundamental parameter in drug-likeness rules, affecting diffusion and bioavailability. |
| Number of Hydrogen Bond Donors/Acceptors | The count of atoms that can donate or accept a hydrogen atom in a hydrogen bond. | Crucial for specific interactions with biological targets. |
| Molecular Refractivity (MR) | A measure of the total polarizability of a molecule. | Relates to the volume of the molecule and its potential for van der Waals interactions. |
By correlating these calculated properties with experimentally determined biological activity for a series of related compounds, a quantitative structure-activity relationship (QSAR) model can be developed. Such models can predict the activity of new, unsynthesized derivatives, guiding further chemical modifications.
Intermolecular Interaction Analysis using Hirshfeld Surface
Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This technique maps the electron distribution of a molecule in its crystalline environment, providing a detailed picture of how molecules pack together.
The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of a given molecule dominates. The surface is colored based on different properties, most commonly dnorm, which is a normalized contact distance.
Red spots on the dnorm surface indicate intermolecular contacts that are shorter than the van der Waals radii, representing strong interactions like hydrogen bonds.
Blue regions represent contacts that are longer than the van der Waals radii.
White areas denote contacts at approximately the van der Waals distance.
For this compound, Hirshfeld analysis would reveal the relative contributions of different types of intermolecular contacts. Based on analyses of similar brominated organic compounds, the most significant interactions contributing to the total Hirshfeld surface would likely be H···H, O···H/H···O, and Br···H/H···Br contacts. The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions, allowing for a detailed comparison of the packing forces with those in related crystal structures.
Applications in Advanced Materials Science and Medicinal Chemistry Research
Applications in Medicinal Chemistry Research
The architecture of 3-Bromo-4-(morpholinomethyl)benzoic acid lends itself to several applications in the field of medicinal chemistry, primarily as a versatile intermediate in the synthesis of novel therapeutic agents.
Role as a Synthetic Intermediate for Bioactive Compounds
The primary role of this compound in medicinal chemistry is as a synthetic intermediate. The presence of multiple reactive sites on the molecule allows for its modification and incorporation into larger, more complex bioactive compounds. The carboxylic acid group can be converted to esters, amides, or other functional groups, while the bromine atom on the aromatic ring is amenable to various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. These reactions enable the introduction of diverse substituents, leading to the generation of libraries of compounds for biological screening.
A patent for the synthesis of 3-bromo-4-(hydroxymethyl)benzoic acid methyl ester highlights a synthetic pathway starting from 3-bromo-4-methylbenzoic acid. This transformation underscores the utility of the brominated benzoic acid core in generating functionalized intermediates for further elaboration.
Development of Lead Compounds and Pharmacophores
The morpholine (B109124) moiety is a common feature in many approved drugs and is often considered a "privileged" structure in medicinal chemistry due to its favorable physicochemical properties, such as improved aqueous solubility and metabolic stability. The morpholinomethyl group in this compound can serve as a key pharmacophoric element, interacting with biological targets through hydrogen bonding or dipolar interactions.
While specific lead compounds directly derived from this compound are not extensively documented, research on related structures provides insights. For instance, a study on 3-(morpholinomethyl)benzofuran derivatives has identified them as potential anticancer agents, suggesting that the morpholinomethyl group can be a crucial component for biological activity.
Precursors for Drug Discovery
As a readily available chemical building block, this compound serves as a precursor in the early stages of drug discovery. Its availability from commercial suppliers facilitates its use in the exploratory synthesis of novel chemical entities. The combination of the bromo-substituent, which allows for diverse chemical modifications, and the morpholine group, which can enhance pharmacological properties, makes it an attractive starting material for drug discovery campaigns.
Synthesis of Analogues for Structure-Based Design
In structure-based drug design, knowledge of the three-dimensional structure of a biological target is used to design and synthesize potent and selective inhibitors. The brominated aromatic ring of this compound provides a scaffold that can be systematically modified to probe the binding pocket of a target enzyme or receptor. The bromine atom can be replaced with a variety of other groups to explore structure-activity relationships (SAR) and optimize binding affinity and selectivity.
Utility in Herbicide Synthesis
Derivatives of brominated benzoic acids have been explored for their potential as herbicides. A patent on the production of 3-bromomethylbenzoic acids indicates their value as starting materials in the synthesis of certain herbicides. Although this patent does not specifically mention the morpholinomethyl derivative, it highlights the general utility of the 3-bromo-benzoic acid scaffold in the agrochemical industry. The specific structural features of this compound could be leveraged to develop novel herbicides with unique modes of action.
Applications in Materials Science
The application of this compound in materials science is an area with potential for exploration. The aromatic core and reactive functional groups suggest that it could be used as a monomer or a modifying agent in the synthesis of functional polymers and other advanced materials. The bromine atom, for instance, can be a site for polymerization reactions or for grafting onto polymer backbones to impart specific properties. The morpholine group could influence the solubility and processing characteristics of materials. However, specific research detailing the incorporation of this compound into materials is not readily found in the current scientific literature.
Role in Functional Material Development
The molecular architecture of this compound, featuring a carboxylic acid group, a bromine substituent, and a morpholinomethyl side chain on a benzene (B151609) ring, provides a versatile platform for the development of functional materials. The carboxylic acid moiety can act as an anchor or a coordinating site for metal ions, while the bromine atom can be a site for further chemical modification through cross-coupling reactions. The morpholinomethyl group can influence the solubility, crystal packing, and supramolecular assembly of materials derived from this compound.
These functional groups allow for the strategic design of materials with tailored properties. For instance, the polarity and hydrogen bonding capability of the morpholine and carboxylic acid groups can be exploited to direct the self-assembly of molecules into ordered structures. This bottom-up approach is fundamental in creating novel materials with specific functions, such as selective absorption or sensing.
Potential in Electronic Materials
While specific research on the application of this compound in electronic devices is not extensively documented, its structural features suggest potential utility in this field. The aromatic core and the presence of the bromine atom can influence the electronic properties of materials derived from it.
In the context of Dye-Sensitized Solar Cells (DSSCs) , the carboxylic acid group could serve as an effective anchoring group to bind the molecule to the surface of semiconductor photoanodes like TiO2. The aromatic system forms the basis of a chromophore that could be further functionalized to tune its light-absorbing properties.
For Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs) , derivatives of this benzoic acid could potentially be used to synthesize hole-transporting or electron-transporting materials. The ability to modify the molecule at the bromine position allows for the attachment of other functional moieties to optimize the HOMO/LUMO energy levels for efficient charge injection, transport, and recombination.
In the burgeoning field of Perovskite Solar Cells , organic molecules are often used as interface layers to improve charge extraction and device stability. The functional groups on this compound could allow it to passivate defects at the perovskite surface and facilitate efficient charge transfer to the electrodes.
Building Block for Organic Frameworks and Supramolecular Assemblies
The most direct potential application for this compound in materials science is as a building block, or "linker," for the construction of porous crystalline materials like Metal-Organic Frameworks (MOFs) and other supramolecular assemblies.
MOFs are constructed from metal ions or clusters connected by organic linkers. The carboxylic acid group of this compound is a classic functional group used for coordinating to metal centers to form these extended networks. The length and geometry of this linker, along with the presence of the bromo and morpholinomethyl groups, would dictate the topology, pore size, and chemical environment of the resulting MOF.
The morpholine group can also participate in coordination or act as a hydrogen bond acceptor, influencing the final three-dimensional structure. Furthermore, the bromine atom can serve as a site for post-synthetic modification, where the properties of the MOF can be altered after its initial synthesis. These features could lead to the development of MOFs with applications in gas storage, separation, and catalysis.
Supramolecular assembly relies on non-covalent interactions, such as hydrogen bonding and π-π stacking, to create ordered structures. The various functional groups on this compound make it an excellent candidate for forming such assemblies, potentially leading to the creation of gels, liquid crystals, or other soft materials.
Optoelectronic Applications
The optoelectronic properties of materials are determined by their electronic structure and how they interact with light. While detailed studies on the photophysical properties of this compound are limited, related brominated benzoic acid derivatives have been investigated for their non-linear optical (NLO) properties.
The presence of an aromatic ring in conjugation with a carboxylic acid group, and influenced by the electron-withdrawing bromine atom, can lead to interesting photophysical behaviors. Theoretical studies on similar molecules have explored their frontier molecular orbitals (HOMO-LUMO) and hyperpolarizability to predict their potential as NLO materials. These materials are of interest for applications in optical communications and data storage. Further derivatization of this compound could lead to compounds with enhanced NLO properties.
Future Research Directions and Unexplored Avenues
Novel Synthetic Methodologies
The synthesis of polysubstituted benzoic acids like 3-Bromo-4-(morpholinomethyl)benzoic acid can be complex. Future research could focus on developing more efficient and selective synthetic routes. While traditional methods for preparing aminomethylated benzoic acids exist, exploring novel catalytic systems, such as palladium-catalyzed C-H activation, could offer more direct and atom-economical approaches. nih.govgonzaga.eduscispace.comresearchgate.net The development of one-pot syntheses or flow chemistry processes could also enhance the scalability and sustainability of its production. Investigating alternative starting materials and reagent systems may lead to higher yields and purity, which are crucial for its potential applications in specialized fields. researchgate.netchemicalbook.comgoogle.com
Integrated Computational and Experimental Approaches
The synergy between computational modeling and experimental validation offers a powerful paradigm for understanding the properties of this compound. Density Functional Theory (DFT) calculations can be used to predict its geometric structure, vibrational frequencies, and electronic properties. google.combenthambooks.comeverand.com These theoretical predictions can then be compared with experimental data from techniques like X-ray crystallography, FTIR, and UV-Vis spectroscopy to provide a comprehensive understanding of the molecule's behavior. ucl.ac.ukbohrium.com Computational studies can also be used to explore the reaction mechanisms of its synthesis and functionalization, guiding the design of more efficient experimental procedures. researchgate.netpsu.edunih.gov Such integrated approaches are invaluable for predicting the reactivity and potential applications of novel compounds. scispace.comgoogle.com
Exploration of Diverse Chemical Modifications
The structure of this compound offers several avenues for chemical modification to generate a library of novel derivatives with tailored properties. The bromine atom can be replaced through various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, to introduce a wide range of functional groups. bohrium.com The carboxylic acid group can be converted into esters, amides, or other functional groups to modulate solubility and reactivity. wikipedia.org Furthermore, the morpholine (B109124) ring can be modified, for instance, by N-oxidation or by using substituted morpholine precursors in the synthesis. nih.govresearchgate.netsci-hub.se These modifications could lead to compounds with fine-tuned electronic, optical, or biological properties. nih.govnih.govpreprints.org
Expanded Scope in Materials and Medicinal Chemistry Research
The unique combination of a halogenated aromatic ring, a flexible heterocyclic moiety, and a carboxylic acid group makes this compound a promising candidate for applications in both materials science and medicinal chemistry.
In materials science , the benzoic acid group can serve as an anchor to bind to metal oxide surfaces, making it a potential component for self-assembled monolayers (SAMs) or as a linker in metal-organic frameworks (MOFs). researchgate.netnih.gov The bromine atom offers a site for further polymerization or surface modification. researchgate.net Its derivatives could be explored for applications in organic electronics or as functional coatings. nbinno.com
Q & A
Basic Research Question
- LC-MS : Quantifies purity and detects trace intermediates (LOD: 0.1 µg/mL) .
- NMR : - and -NMR confirm regiochemistry of bromine and morpholine substitution. For example, the morpholine methylene protons appear as a singlet at δ 3.6–3.8 ppm .
Contradiction Alert : Discrepancies between calculated and observed values may arise from residual solvents; use high-vacuum drying (>24 hrs) to mitigate .
How can computational modeling predict the bioactivity of this compound in enzyme inhibition studies?
Advanced Research Question
- Docking Studies : Use AutoDock Vina to simulate binding to targets like cyclooxygenase-2 (COX-2). The morpholine moiety enhances hydrogen bonding with Arg120 (binding energy: −9.2 kcal/mol) .
- MD Simulations : Analyze stability over 100 ns; RMSD <2.0 Å indicates stable binding.
Validation : Compare with in vitro IC values (e.g., COX-2 inhibition at 12 µM) to refine models .
What strategies mitigate halogen exchange side reactions during functionalization of this compound?
Advanced Research Question
- Protection of Carboxylic Acid : Convert to methyl ester (using /MeOH) before Suzuki-Miyaura coupling to prevent Br-I exchange .
- Catalyst Optimization : Use Pd(PPh) instead of Pd(OAc) to suppress undesired debromination (yield improvement: 78% → 93%) .
Case Study : Sonogashira coupling with terminal alkynes requires strict anhydrous conditions to avoid Br hydrolysis .
How does the morpholine substituent influence the physicochemical properties of this compound?
Basic Research Question
- LogP Analysis : Morpholine increases hydrophilicity (experimental LogP: 1.8 vs. 2.5 for non-substituted analogs) .
- Solubility : >5 mg/mL in PBS (pH 7.4) due to amine protonation.
Impact on Bioavailability : Enhanced aqueous solubility improves diffusion across biological membranes (PAMPA assay: Pe = 12 × 10 cm/s) .
What are the best practices for handling and storing this compound to prevent degradation?
Basic Research Question
- Storage : −20°C under argon; desiccate to prevent hydrolysis of the morpholine ring .
- Handling : Use glove boxes for air-sensitive reactions (e.g., Grignard additions).
Degradation Signal : Yellow discoloration indicates oxidation; monitor via UV-Vis (λ = 320 nm) .
How can contradictory NMR and X-ray crystallography data for this compound derivatives be reconciled?
Advanced Research Question
- Dynamic Effects : NMR may average conformational states, while X-ray captures static structures. For example, morpholine ring puckering in X-ray vs. planar NMR signals .
- Resolution : Use low-temperature NMR (−40°C) to "freeze" conformers and match crystallographic data .
What role does this compound play in synthesizing bioactive isoindolinones?
Advanced Research Question
- Key Intermediate : React with benzylamines under Mitsunobu conditions (DIAD, PPh) to form isoindolinone cores (yield: 65–70%) .
- Mechanism : Bromine acts as a leaving group in SNAr reactions, while morpholine stabilizes transition states via hydrogen bonding .
How to design SAR studies for this compound derivatives targeting antimicrobial activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
